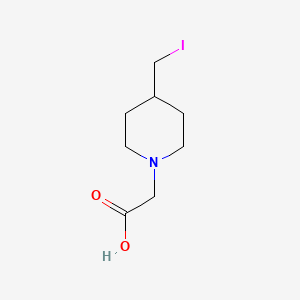
(4-Iodomethyl-piperidin-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodomethyl-piperidin-1-yl)-acetic acid is a chemical compound characterized by the presence of an iodomethyl group attached to a piperidine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodomethyl-piperidin-1-yl)-acetic acid typically involves the iodination of a piperidine derivative followed by the introduction of an acetic acid group. One common method includes the reaction of piperidine with iodomethane under basic conditions to form the iodomethyl-piperidine intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Iodomethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form deiodinated or hydrogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted piperidine derivatives
- Piperidine N-oxides
- Deiodinated piperidine derivatives
Scientific Research Applications
(4-Iodomethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Iodomethyl-piperidin-1-yl)-acetic acid is largely dependent on its interactions with biological targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the alteration of cellular functions. The piperidine ring may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
(4-Iodomethyl-piperidin-1-yl)-ethanone: Similar structure but with an ethanone group instead of acetic acid.
(4-Iodomethyl-piperidin-1-yl)-propanoic acid: Similar structure but with a propanoic acid group.
(4-Iodomethyl-piperidin-1-yl)-butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness: (4-Iodomethyl-piperidin-1-yl)-acetic acid is unique due to its specific combination of the iodomethyl group and the acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-[4-(iodomethyl)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGFGAHJGBDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CI)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
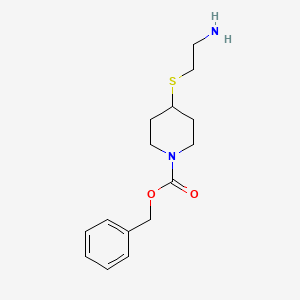
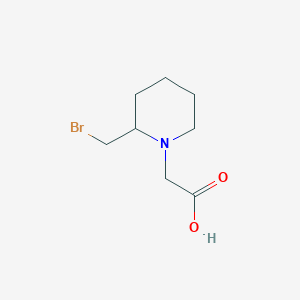
![3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929251.png)
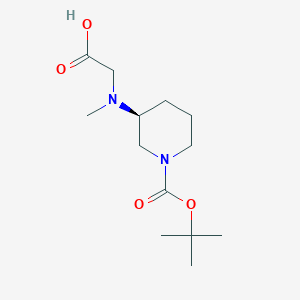
![4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929260.png)
![3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929267.png)

![2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929279.png)
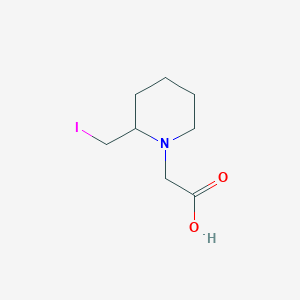
![(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929294.png)
![3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929321.png)
![4-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929326.png)
![[2-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7929328.png)
![(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929337.png)
